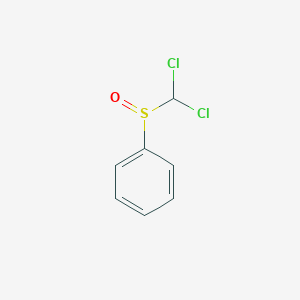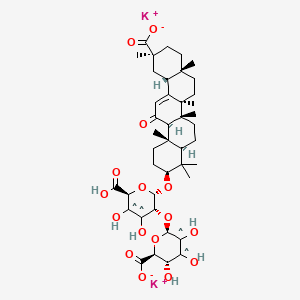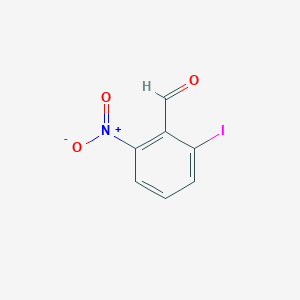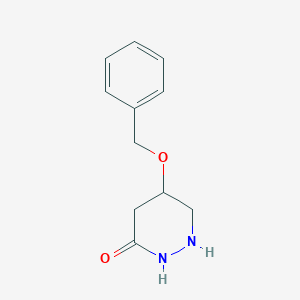
5-Phenylmethoxydiazinan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenylmethoxydiazinan-3-one is a heterocyclic compound that features a diazinane ring with a phenylmethoxy group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylmethoxydiazinan-3-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of phenylhydrazine with levulinic acid, followed by cyclization and oxidation . Another approach involves the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene compounds like p-nitrophenylacetic acid and cyanoacetic acid in acetic anhydride .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 5-Phenylmethoxydiazinan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Aplicaciones Científicas De Investigación
5-Phenylmethoxydiazinan-3-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Its derivatives are being investigated for use in agrochemicals and other industrial applications.
Mecanismo De Acción
The mechanism of action of 5-Phenylmethoxydiazinan-3-one involves its interaction with specific molecular targets. For instance, its derivatives have been shown to bind to enzymes and receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific derivative and its application .
Comparación Con Compuestos Similares
Pyridazin-3(2H)-one: This compound shares a similar diazinane ring structure and has diverse pharmacological activities.
Pyridazine Derivatives: These compounds also contain a diazinane ring and are known for their wide range of biological activities.
Uniqueness: 5-Phenylmethoxydiazinan-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylmethoxy group differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and novel applications in medicinal chemistry.
Propiedades
Fórmula molecular |
C11H14N2O2 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
5-phenylmethoxydiazinan-3-one |
InChI |
InChI=1S/C11H14N2O2/c14-11-6-10(7-12-13-11)15-8-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,13,14) |
Clave InChI |
ZAPALVBQHZFQOV-UHFFFAOYSA-N |
SMILES canónico |
C1C(CNNC1=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-Bromononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6(11),7,9,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione](/img/structure/B15132814.png)

![2-sulfanylidene-6,7,8,8a-tetrahydro-1H-pyrazolo[1,5-a][1,3,5]triazin-4-one](/img/structure/B15132831.png)
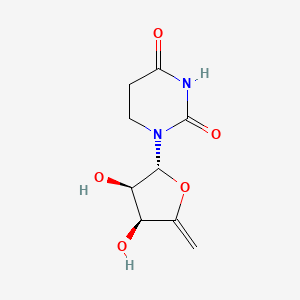
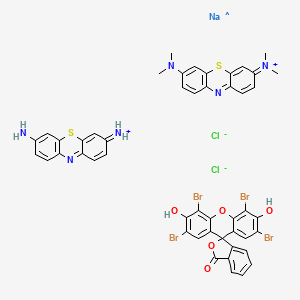
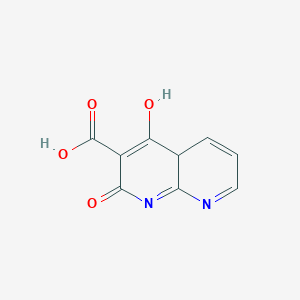
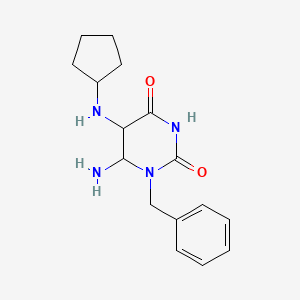
![4-fluoro-N-[4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B15132860.png)
